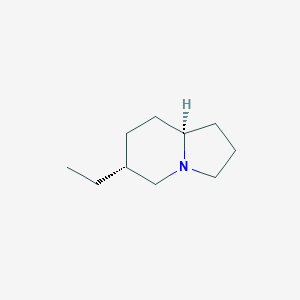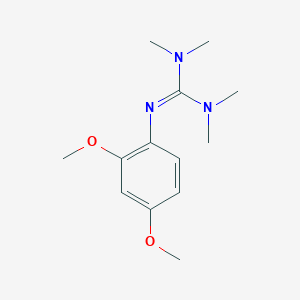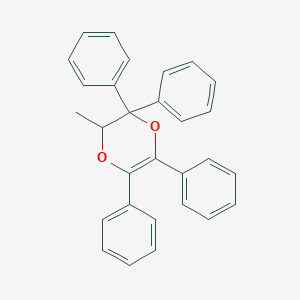![molecular formula C15H30O3 B14302775 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane CAS No. 125768-95-8](/img/structure/B14302775.png)
1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane is an organic peroxide compound It is characterized by the presence of a peroxy group attached to a cyclohexane ring, with a methoxy group and a 2,4,4-trimethylpentan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane typically involves the reaction of cyclohexanone with 2,4,4-trimethylpentan-2-yl hydroperoxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield corresponding alcohols or other reduced forms.
Substitution: The methoxy and peroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is employed in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane involves the generation of free radicals through the homolytic cleavage of the peroxy bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Similar Compounds:
- 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclopentane
- 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cycloheptane
- 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclooctane
Comparison: Compared to these similar compounds, this compound is unique due to its specific ring size and the presence of the methoxy group. These structural features influence its reactivity and applications, making it particularly suitable for certain chemical and industrial processes.
Propriétés
| 125768-95-8 | |
Formule moléculaire |
C15H30O3 |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
1-methoxy-1-(2,4,4-trimethylpentan-2-ylperoxy)cyclohexane |
InChI |
InChI=1S/C15H30O3/c1-13(2,3)12-14(4,5)17-18-15(16-6)10-8-7-9-11-15/h7-12H2,1-6H3 |
Clé InChI |
CCMGUROHSFHCIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)OOC1(CCCCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/no-structure.png)




![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
